molecular formula C17H19N3O3 B11041088 1-{(2R)-2-[3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-propen-1-one

1-{(2R)-2-[3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-propen-1-one

Cat. No.: B11041088
M. Wt: 313.35 g/mol
InChI Key: PEDDGDUISGFYLQ-CYBMUJFWSA-N
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Description

“1-{(2R)-2-[3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-propen-1-one” is a complex organic compound that features a combination of oxadiazole and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-{(2R)-2-[3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-propen-1-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Introduction of the methoxybenzyl group: This step may involve nucleophilic substitution reactions.

    Construction of the pyrrolidine ring: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Final coupling: The final step involves coupling the oxadiazole and pyrrolidine intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties such as anti-inflammatory or antimicrobial effects.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “1-{(2R)-2-[3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-propen-1-one” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-{(2R)-2-[3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-buten-1-one
  • **1-{(2R)-2-[3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-penten-1-one

Uniqueness

The uniqueness of “1-{(2R)-2-[3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-propen-1-one” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

1-[(2R)-2-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C17H19N3O3/c1-3-16(21)20-10-6-8-13(20)17-18-15(19-23-17)11-12-7-4-5-9-14(12)22-2/h3-5,7,9,13H,1,6,8,10-11H2,2H3/t13-/m1/s1

InChI Key

PEDDGDUISGFYLQ-CYBMUJFWSA-N

Isomeric SMILES

COC1=CC=CC=C1CC2=NOC(=N2)[C@H]3CCCN3C(=O)C=C

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CCCN3C(=O)C=C

Origin of Product

United States

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